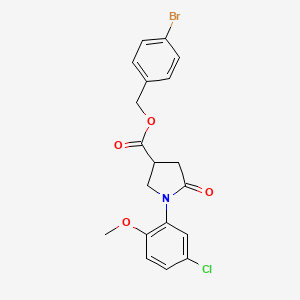![molecular formula C22H28N2O4S B4232765 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B4232765.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, commonly known as CSPS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPS is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has shown promising results in scientific research, especially in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of CSPS involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. CSPS inhibits the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that regulates cell growth and survival. CSPS also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. By inhibiting these pathways, CSPS induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
CSPS has been found to have various biochemical and physiological effects. Studies have shown that CSPS inhibits the activity of various enzymes that are involved in the metabolism of cancer cells. CSPS has also been found to induce oxidative stress, which is a process that leads to the accumulation of reactive oxygen species (ROS) in cancer cells. Furthermore, CSPS has been shown to modulate the expression of various genes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CSPS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CSPS has also been found to be non-toxic to normal cells, which makes it an ideal candidate for cancer treatment. However, the limitations of CSPS include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of CSPS are not well understood, which limits its clinical application.
Orientations Futures
There are several future directions for the study of CSPS. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of CSPS in vivo. This will provide a better understanding of the efficacy and safety of CSPS in cancer treatment. Another direction is to study the combination of CSPS with other chemotherapeutic agents to enhance the anticancer activity. Furthermore, the development of novel formulations of CSPS that improve its solubility and bioavailability is another potential direction for future research.
Conclusion
In conclusion, CSPS is a promising compound that has potential applications in cancer treatment. The synthesis of CSPS involves a complex series of chemical reactions that require expertise in organic chemistry. CSPS has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of CSPS, including the investigation of its pharmacokinetics and pharmacodynamics, combination with other chemotherapeutic agents, and the development of novel formulations.
Applications De Recherche Scientifique
CSPS has been extensively studied for its potential applications in cancer treatment. Studies have shown that CSPS inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CSPS has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. Furthermore, CSPS has been shown to enhance the anticancer activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-8-12-20(13-9-16)28-17(2)22(25)23-18-10-14-21(15-11-18)29(26,27)24-19-6-4-3-5-7-19/h8-15,17,19,24H,3-7H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDMJCHUPJMWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
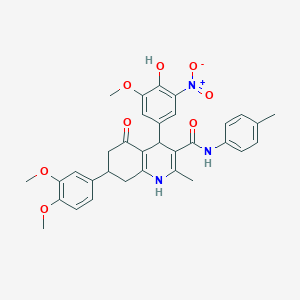
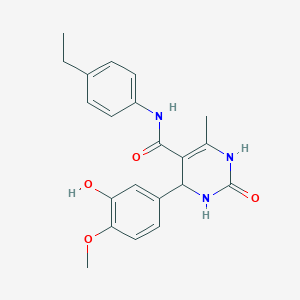
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)
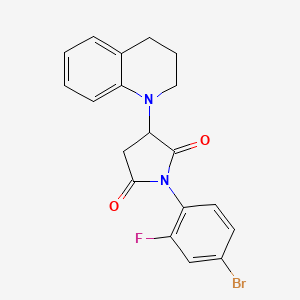
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
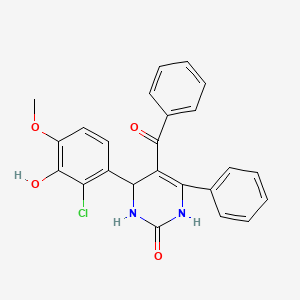
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4232738.png)
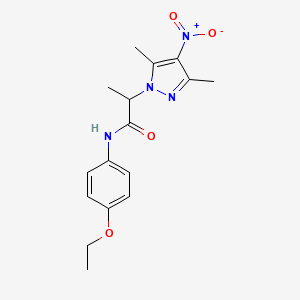
![N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4232747.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4232758.png)
